2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline

Description

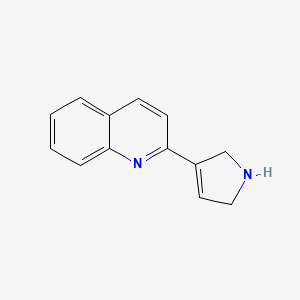

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is a quinoline derivative featuring a partially saturated pyrrole ring fused at the 2-position of the quinoline core. This structural motif introduces unique electronic and steric properties due to the conjugation of the quinoline’s aromatic system with the dihydropyrrole ring’s electron-rich heterocycle.

Properties

CAS No. |

918871-87-1 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(2,5-dihydro-1H-pyrrol-3-yl)quinoline |

InChI |

InChI=1S/C13H12N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-7,14H,8-9H2 |

InChI Key |

SSSOTJBXYRJGIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CN1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Scientific Research Applications

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline has been explored for various scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Materials Science: Its unique structure allows for the exploration of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic Properties and Absorption Spectra

The electronic behavior of quinoline derivatives is highly dependent on substituents and fused heterocycles. 4-Methoxyquinoline derivatives (e.g., compounds 6a–l) exhibit λmax absorption in the 310–390 nm range, attributed to π–π* transitions of the quinoline ring and charge-transfer interactions with aryl substituents . For instance:

- Derivatives with electron-donating groups (e.g., 6d: 2-(4-methoxyphenyl) and 4-fluorophenyl vinyl) show intensified absorption at ~340 nm due to increased quinoline electron density.

- Chloro-substituted styryl groups enhance absorption intensity more than fluoro substituents, likely due to higher electron-withdrawing effects .

In contrast, 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is expected to exhibit redshifted absorption compared to non-annulated quinolines.

Data Table: Key Comparisons

Discussion of Contradictions and Limitations

- Synthetic Complexity: Pyranoquinolines are synthesized via straightforward reductive cyclization , whereas dihydropyrrole annulation may require advanced catalysis or protecting-group strategies.

- Data Gaps: Direct experimental data for this compound are absent in the provided evidence, necessitating cautious inference from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.